molecular formula C8H8ClF4N B13458116 2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride CAS No. 2901084-80-6

2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B13458116
CAS No.: 2901084-80-6
M. Wt: 229.60 g/mol
InChI Key: SXFDBFZYTLCJPA-UHFFFAOYSA-N
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Description

2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9ClF4N It is a derivative of phenylethylamine, where the phenyl ring is substituted with four fluorine atoms at the 2, 3, 4, and 5 positions

Properties

CAS No.

2901084-80-6

Molecular Formula

C8H8ClF4N

Molecular Weight

229.60 g/mol

IUPAC Name

2-(2,3,4,5-tetrafluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H7F4N.ClH/c9-5-3-4(1-2-13)6(10)8(12)7(5)11;/h3H,1-2,13H2;1H

InChI Key

SXFDBFZYTLCJPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,3,4,5-tetrafluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine through a substitution reaction with ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
  • 2-(2,3,4,5-Tetrafluorophenyl)ethanamine
  • 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride

Uniqueness

2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride is unique due to the specific substitution pattern of the fluorine atoms on the phenyl ring. This substitution pattern can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Biological Activity

2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine hydrochloride is a fluorinated aromatic amine that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound's unique structure, characterized by the presence of multiple fluorine atoms, may influence its biological activity and pharmacological properties.

  • Molecular Formula : C8H8F4N·HCl
  • Molecular Weight : 211.61 g/mol
  • CAS Number : 1000548-57-1

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures often act as monoamine neurotransmitter reuptake inhibitors or receptor modulators. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy.

Biological Activity Overview

Recent studies have explored the compound's effects on various biological systems:

  • Neurotransmitter Modulation : Preliminary data suggest that the compound may influence serotonin and norepinephrine levels in the brain, which could have implications for mood disorders.
  • Antitumor Activity : Some research indicates that fluorinated amines can exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties : The compound may also demonstrate antimicrobial activity, with studies showing inhibition of bacterial growth in vitro.

Case Study 1: Antidepressant-like Effects

A study investigated the antidepressant-like effects of this compound in rodent models. The compound was administered at varying doses, with results indicating a significant reduction in immobility time in the forced swim test compared to control groups. This suggests potential efficacy in treating depressive symptoms.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were conducted to evaluate the cytotoxic effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results demonstrated a dose-dependent decrease in cell viability, indicating that the compound may possess antitumor properties.

Data Table: Summary of Biological Activities

Activity TypeModel/MethodResultReference
AntidepressantRodent Forced Swim TestReduced immobility time
CytotoxicityMCF-7 and A549 CellsDose-dependent decrease in viability
AntimicrobialBacterial Growth AssayInhibition of growth for specific strains

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